Vesamicol

Overview

Description

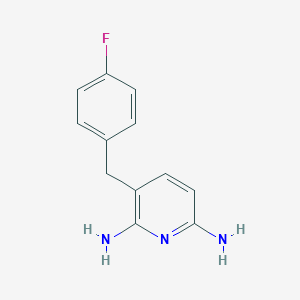

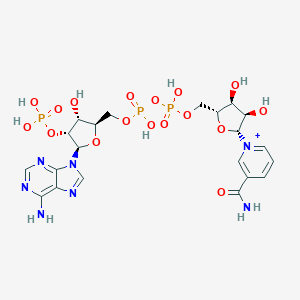

Vesamicol is an experimental drug that acts presynaptically by inhibiting acetylcholine (ACh) uptake into synaptic vesicles and reducing its release . It has been reported to inhibit the transport of acetylcholine into synaptic vesicles in cholinergic nerve terminals .

Synthesis Analysis

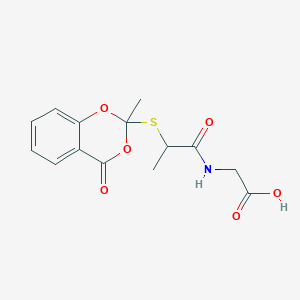

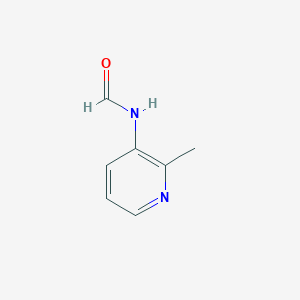

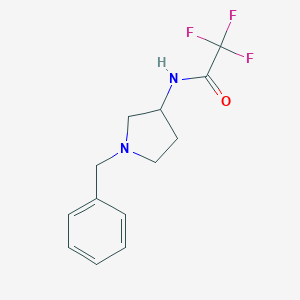

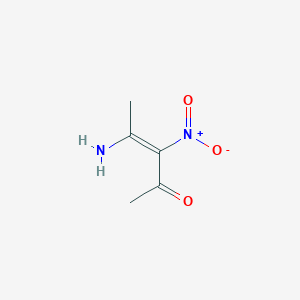

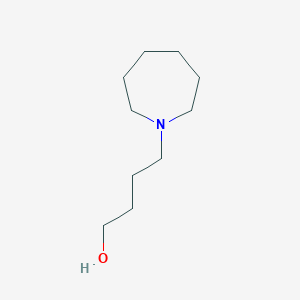

An efficient, eco-friendly, and cost-effective protocol has been developed for the synthesis of vesamicol, benzovesamicol, spirovesamicol, their analogues and drug molecules such as Naftopidil and SR 59230A . In this reaction, water has played dual role i.e. of i) bifunctional catalyst and ii) reaction medium .

Molecular Structure Analysis

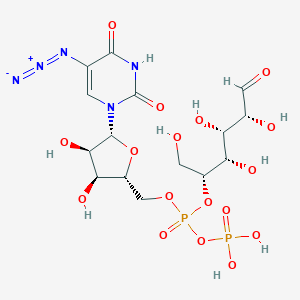

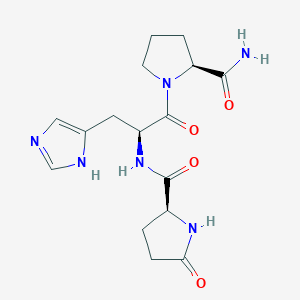

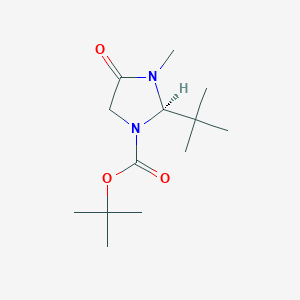

Vesamicol has been reported to bind to VAChT with high affinity, many vesamicol analogs have been studied as VAChT imaging agents for the diagnosis of cholinergic neurodeficit disorder . Structural changes were conducted in all three ring systems A, B, and C resulting in a library of different vesamicol analogs .

Chemical Reactions Analysis

Vesamicol inhibits ACh release by inhibiting ACh uptake into synaptic vesicles in presynaptic neurons . An efficient, eco-friendly and cost-effective protocol has been developed for the synthesis of vesamicol, benzovesamicol, spirovesamicol, their analogues and drug molecules such as Naftopidil and SR 59230A .

Physical And Chemical Properties Analysis

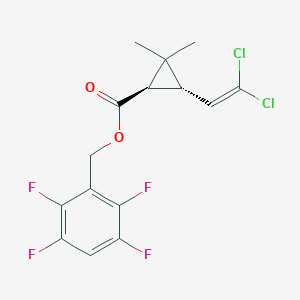

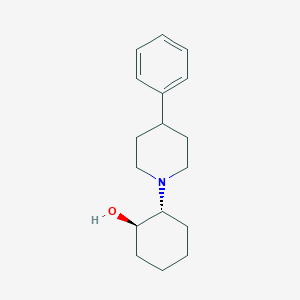

Vesamicol has a molecular formula of C17H25NO and a molar mass of 259.393 g·mol−1 . It has a IUPAC name of 2-(4-Phenyl-1-piperidyl)cyclohexan-1-ol .

Scientific Research Applications

Inhibition of Acetylcholine Storage : Vesamicol acts as a potent inhibitor of acetylcholine storage in cholinergic nerve terminals, affecting prejunctional cholinergic transmission (Marshall & Parsons, 1987).

Interaction with Vesamicol Receptors : Research has shown that various drugs, including vesamicol, can bind to vesamicol receptors in cholinergic synaptic vesicles, influencing acetylcholine active transport (Kaufman et al., 1989).

Effect on ATP Release : Vesamicol interferes with the release of ATP from depolarized nerve endings, suggesting a specific interaction with a protein similar to the vesamicol receptor found in cholinergic synaptic vesicles (Salgado et al., 1996).

Influence on Neuromuscular Junctions : It acts as a postsynaptic blocker at the neuromuscular junction, affecting the release of neurotransmitters (Koh-ichi, 1988).

Synthesis and Biological Properties : The synthesis of vesamicol analogues and their biological properties provide insights into acetylcholine-storage-blocking activities, contributing to pharmacological research (Rogers et al., 1989).

Binding to Sigma Binding Sites : Vesamicol also binds to sigma binding sites in the brain, affecting the selection of ligands for brain imaging studies (Custers et al., 1997).

Investigation of Synaptic Vesicle Recycling : Its pharmacological manipulation of vesicular acetylcholine transport is used to investigate synaptic vesicle recycling and mobilization within cholinergic nerve terminals (Prior et al., 1992).

Impact on Sleep Patterns : Vesamicol has been found to affect rapid eye movement (REM) sleep patterns in rats, behaving similarly to anticholinergic drugs (Salín-Pascual & Jiménez-Anguiano, 1995).

Alpha-Adrenoceptor Blocking Properties : It exhibits alpha-adrenoceptor antagonist activity, impacting neurotransmission beyond its primary role in acetylcholine storage (Wannan et al., 1991).

Neuromuscular Effects and Enantiomer Specificity : Its effects on neuromuscular transmission, particularly the enantiomer specificity in blocking twitches, are critical for understanding its pharmacological action (Estrella et al., 1988).

Functional Role in Brain Acetylcholine Release : Vesamicol has a significant effect on acetylcholine release in the brain, providing insights into cholinergic transmission mechanisms (Marien et al., 1991).

Mechanism of Action

Vesamicol can be broadly categorized as a cholinergic physiological antagonist, because it reduces the apparent activity of cholinergic neurons, but does not act at the postsynaptic ACh receptor . Vesamicol causes a non-competitive and reversible block of the intracellular transporter VAChT responsible for carrying newly synthesized ACh into secretory vesicles in the presynaptic nerve terminal .

Future Directions

Vesamicol may have applications for the treatment of adenocarcinoma in situ of the lung . It is also being studied for its potential use in the early diagnosis of Alzheimer’s diseases because the dysfunction of the cholinergic nervous system is closely associated with the symptoms of AD, such as problem in recognition, memory, and learning .

properties

IUPAC Name |

(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSBJODGIYRAMI-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920872 | |

| Record name | 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112709-59-8, 115362-28-2 | |

| Record name | (-)-Vesamicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112709-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Vesamicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112709598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vesamicol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115362282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VESAMICOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1A877466V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VESAMICOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D416V0FLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)